

Technical Guide to the Certificate of Analysis for Pyrazinamide-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Pyrazinamide-d3**. This document is crucial for ensuring the quality, purity, and isotopic enrichment of this stable isotope-labeled compound, which is widely used as an internal standard in pharmacokinetic and bioanalytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of **Pyrazinamide-d3**.

Table 1: Physical and Chemical Properties

Property	Specification	
Chemical Name	Pyrazinamide-d3	
CAS Number	1432059-16-9	
Molecular Formula	C5H2D3N3O	
Molecular Weight	126.13 g/mol	
Appearance	White to off-white solid	



Table 2: Analytical Data

Test	Method	Result
Chemical Purity	Gas Chromatography (GC)	99.84%
Isotopic Enrichment	Nuclear Magnetic Resonance (NMR)	99.10%
Mass Spectrometry	LC-MS/MS	Consistent with structure

Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above. These represent typical protocols and may be adapted by different testing laboratories.

Chemical Purity by Gas Chromatography (GC)

Objective: To determine the chemical purity of **Pyrazinamide-d3** by separating it from any potential non-deuterated or other impurities.

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC system or equivalent
- Detector: Flame Ionization Detector (FID)
- Column: HP-5, 30 m x 0.32 mm, 0.25 μm film thickness, or equivalent
- Injector: Split/splitless injector
- Carrier Gas: Helium, high purity

Procedure:

 Sample Preparation: Accurately weigh approximately 10 mg of Pyrazinamide-d3 and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate to prepare a 1 mg/mL solution.



· GC Conditions:

Inlet Temperature: 250°C

Injection Volume: 1 μL

Split Ratio: 20:1

Oven Temperature Program:

■ Initial temperature: 100°C, hold for 2 minutes

Ramp: 15°C/minute to 250°C

■ Hold: 5 minutes at 250°C

Detector Temperature: 300°C

Carrier Gas Flow Rate: 1.5 mL/minute

 Data Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Isotopic Enrichment by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To determine the isotopic enrichment of deuterium in **Pyrazinamide-d3** by quantifying the residual proton signals at the deuterated positions.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent
- Probe: 5 mm broadband observe probe
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
- Internal Standard: Tetramethylsilane (TMS)



Procedure:

- Sample Preparation: Accurately weigh approximately 5 mg of **Pyrazinamide-d3** and dissolve it in 0.75 mL of DMSO-d₆. Add TMS as an internal reference.
- NMR Parameters:

Nucleus: ¹H

Number of Scans: 128

Relaxation Delay: 5.0 seconds

Pulse Width: 90°

Acquisition Time: 4.0 seconds

Spectral Width: 16 ppm

• Data Analysis: The ¹H-NMR spectrum of non-deuterated Pyrazinamide shows signals for the three aromatic protons. In **Pyrazinamide-d3**, the intensity of these signals is significantly reduced. The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated reference signal (e.g., the amide protons) or a known internal standard.

Structural Confirmation by Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and structure of **Pyrazinamide-d3**.

Instrumentation:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent
- Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent
- Ion Source: Electrospray Ionization (ESI), positive mode



Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm)

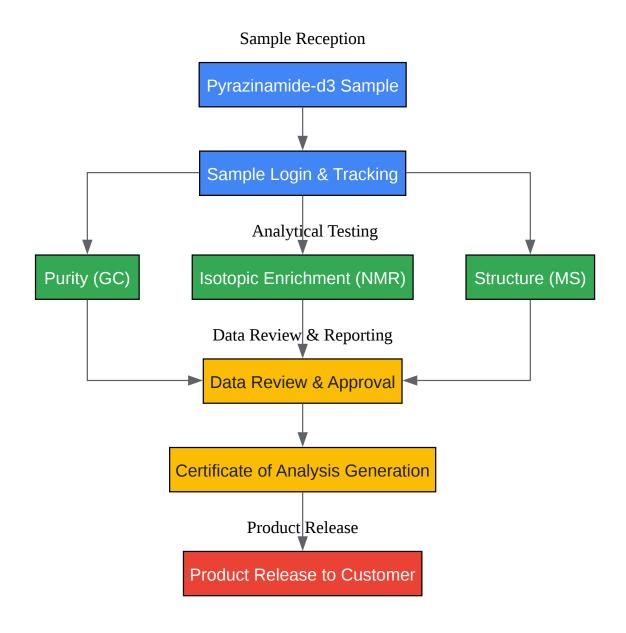
Procedure:

- Sample Preparation: Prepare a dilute solution of Pyrazinamide-d3 (approximately 100 ng/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.
- LC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - o Gradient: A suitable gradient to elute the analyte
 - Flow Rate: 0.4 mL/minute
 - Column Temperature: 40°C
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM):
 - Precursor Ion (Q1): m/z 127.1 (corresponding to [M+H]+ of Pyrazinamide-d3)
 - Product Ion (Q3): A characteristic fragment ion is monitored.
- Data Analysis: The mass spectrum should show a prominent peak at m/z 127.1, confirming
 the molecular weight of the deuterated compound. The fragmentation pattern in the MS/MS
 spectrum should be consistent with the structure of Pyrazinamide-d3.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis and the compound itself.





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Caption: Workflow for generating a Certificate of Analysis.

Caption: Chemical structures of Pyrazinamide and Pyrazinamide-d3.

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